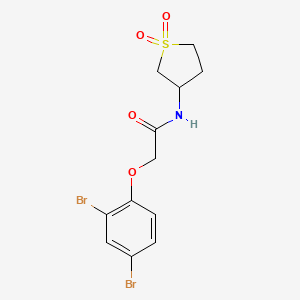

(4,5-二氟-1H-1,3-苯并二氮杂䓬-2-基)甲胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

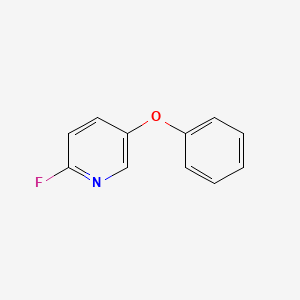

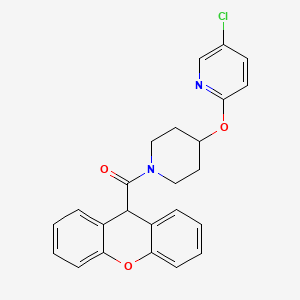

1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride is a chemical compound . It is a derivative of benzimidazole, a type of organic compound consisting of a fusion of benzene and imidazole .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, such as 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride, typically consists of a fused ring structure containing a benzene ring and an imidazole ring .科学研究应用

药物研究

该化合物在结构上与苯并咪唑衍生物有关,而苯并咪唑衍生物以其广泛的生物活性而闻名。它可以作为合成针对各种疾病的药物的前体。 例如,苯并咪唑衍生物因其抗病毒、抗炎和抗癌特性而被研究 。二氟基团可能会增强化合物与生物靶标相互作用的能力,从而有可能开发出新的药物。

材料科学

在材料科学中,该化合物的独特结构可用于开发具有特定光学性质的新材料。 具有苯并二氮杂䓬核心的化合物通常因其光电特性而用于有机发光二极管 (OLED) 和双光子荧光成像 。二氟基团可能会影响光物理性质,使其成为该领域研究的宝贵化合物。

作用机制

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific chemical structure and the biological system in which they are acting. Many benzimidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, and antiviral effects .

未来方向

The future directions for research on 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride and similar compounds could include further investigation into their synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, there may be potential for the development of new therapeutic agents based on these compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride involves the reaction of 4,5-difluoro-1H-benzimidazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4,5-difluoro-1H-benzimidazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,5-difluoro-1H-benzimidazole is reacted with formaldehyde in the presence of a suitable catalyst to form 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanal.", "Step 2: The resulting aldehyde is then reduced with sodium borohydride to form 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanol.", "Step 3: The final step involves the reaction of 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanol with hydrochloric acid to form 1-(4,5-difluoro-1H-benzimidazol-2-yl)methanamine di-hydrochloride." ] } | |

CAS 编号 |

1201597-24-1 |

分子式 |

C8H8ClF2N3 |

分子量 |

219.62 g/mol |

IUPAC 名称 |

(4,5-difluoro-1H-benzimidazol-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H7F2N3.ClH/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5;/h1-2H,3,11H2,(H,12,13);1H |

InChI 键 |

HXUXEANWQQEVMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl.Cl |

规范 SMILES |

C1=CC(=C(C2=C1NC(=N2)CN)F)F.Cl |

溶解度 |

not available |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)

![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B2586831.png)

![1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea](/img/structure/B2586834.png)

![(2E)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2586835.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)